molecular formula C13H15ClN2O3S B3077351 4-amino-N-(4-methoxyphenyl)benzenesulfonamide hydrochloride CAS No. 1047620-36-9

4-amino-N-(4-methoxyphenyl)benzenesulfonamide hydrochloride

Cat. No. B3077351
CAS RN: 1047620-36-9
M. Wt: 314.79 g/mol
InChI Key: WDCXPANHQKHJJH-UHFFFAOYSA-N
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Description

“4-amino-N-(4-methoxyphenyl)benzenesulfonamide hydrochloride” is a chemical compound with the molecular formula C13H15ClN2O3S . It has an average mass of 314.788 Da and a monoisotopic mass of 314.049194 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with an amino group and a methoxyphenylsulfonyl group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 278.327 . More specific physical and chemical properties such as melting point, boiling point, solubility, and others are not available in the current data.

Scientific Research Applications

Photodynamic Therapy Applications

The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have shown remarkable potential for photodynamic therapy (PDT) applications. These compounds exhibit high singlet oxygen quantum yields, good fluorescence properties, and appropriate photodegradation quantum yields, making them suitable for Type II photosensitization mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal Activity

A series of novel azetidin-2-ones containing the benzenesulfonamide moiety have been synthesized and shown potent antifungal activity against Aspergillus niger and Aspergillus flavus. These compounds exhibit significant structure-activity relationships, highlighting the importance of benzenesulfonamide derivatives in developing new antifungal agents (Gupta & Halve, 2015).

Crystallographic Studies

Research on the crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride provides insights into their tautomerism and acid-base equilibrium. Such studies are crucial for understanding the chemical properties and potential applications of these compounds in various scientific fields (Kovalchukova et al., 2013).

Synthesis and Biological Screening

The synthesis of 4-hydroxy naphthalen-1-yl, naphtho[1,2-b]furan, benzo[h]chromene, and 5,6-dihydropyridazine derivatives containing the sulfonamide moiety has been explored for their antimicrobial activities. These studies contribute to the development of new chemical entities with potential therapeutic applications (El-Gaby et al., 2018).

Anticancer Activity

Research into the synthesis of benzenesulfonamides derived from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine has shown that these compounds possess biofilm inhibitory action against Escherichia coli and potential as less cytotoxic therapeutic agents, indicating their utility in developing new anticancer treatments (Abbasi et al., 2019).

properties

IUPAC Name

4-amino-N-(4-methoxyphenyl)benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S.ClH/c1-18-12-6-4-11(5-7-12)15-19(16,17)13-8-2-10(14)3-9-13;/h2-9,15H,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCXPANHQKHJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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